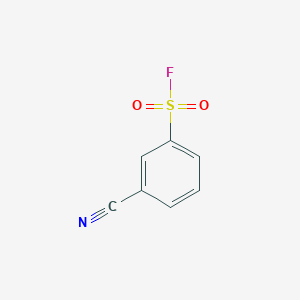

3-Cyanobenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanobenzene-1-sulfonyl fluoride is a derivative of benzenesulfonamide and has potential applications as kinase inhibitors . It is a type of sulfonyl fluoride, a class of compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Sulfonyl fluorides can be synthesized through a facile cascade process that transforms abundant and inexpensive sulfonates (or sulfonic acids) into sulfonyl fluorides . This process features mild reaction conditions and uses readily available and easy-to-operate reagents . Another method involves the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides in the presence of zinc powder and acetic acid .Molecular Structure Analysis

The molecular structure of 3-Cyanobenzene-1-sulfonyl fluoride is represented by the formula C7H4FNO2S . The structure of sulfonyl fluorides can be manipulated selectively, with metal-catalyzed processes being a popular tactic .Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Cyanobenzene-1-sulfonyl fluoride, have unique reactivity in organic synthesis. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .Mechanism of Action

Target of Action

3-Cyanobenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

The mode of action of 3-Cyanobenzene-1-sulfonyl fluoride involves the compound acting as an electrophile, engaging with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

Biochemical Pathways

Given its electrophilic nature, it can be inferred that it may interact with various biochemical pathways involving the amino acids it targets, such as serine, threonine, lysine, tyrosine, cysteine, and histidine .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for applications in medicinal chemistry and chemical biology

Result of Action

The result of the action of 3-Cyanobenzene-1-sulfonyl fluoride involves the modification of specific amino acid residues, leading to potential changes in protein function . The exact molecular and cellular effects would depend on the specific proteins targeted and the context in which the compound is used.

Action Environment

Sulfonyl fluorides, including 3-Cyanobenzene-1-sulfonyl fluoride, are known for their resistance to hydrolysis under physiological conditions . This suggests that they can maintain their reactivity and stability in various environments, including those found in biological systems.

Safety and Hazards

3-Cyanobenzene-1-sulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This could potentially open new horizons for the synthesis of compounds like 3-Cyanobenzene-1-sulfonyl fluoride.

properties

IUPAC Name |

3-cyanobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDHNTIGKYTAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402-27-7 |

Source

|

| Record name | 402-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2908687.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)

![ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2908693.png)

![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2908708.png)